Cyclohexanepentanol

Description

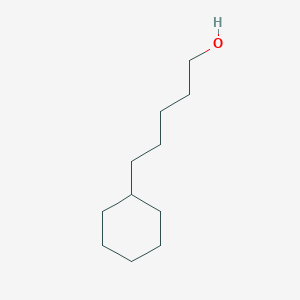

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUCFSUZXLHVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296628 | |

| Record name | Cyclohexanepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-66-4 | |

| Record name | Cyclohexanepentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexanepentanols

Established Synthetic Pathways for Cyclohexanepentanol

Established synthetic strategies for producing cyclohexanepentanols are centered around catalytic hydrogenation and chemical reduction methods. These pathways offer reliable and well-documented procedures for obtaining these specific alcohol derivatives.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a prominent technique for the synthesis of cyclohexanepentanols. This method involves the addition of hydrogen across double bonds in the presence of a metal catalyst, effectively converting unsaturated or aromatic precursors into their saturated cyclohexyl counterparts.

A direct and efficient method for the synthesis of 5-cyclohexyl-1-pentanol is the catalytic hydrogenation of 5-phenyl-1-pentanol. prepchem.com This process involves the saturation of the benzene ring to a cyclohexane (B81311) ring. A common catalyst for this transformation is platinum dioxide (PtO2), often used in an acidic solvent like glacial acetic acid. The reaction is typically carried out under a hydrogen atmosphere.

The reaction proceeds by adding a solution of 5-phenyl-1-pentanol in glacial acetic acid to a suspension of the PtO2 catalyst. prepchem.com The mixture is then subjected to a hydrogen gas environment, usually at atmospheric pressure, and stirred for an extended period to ensure complete hydrogenation of the aromatic ring. prepchem.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product. prepchem.com

| Starting Material | Catalyst | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| 5-phenyl-1-pentanol | PtO2 (Platinum dioxide) | Glacial Acetic Acid | Approximately 54 hours | 5-cyclohexyl-1-pentanol |

The hydrogenation of esters, such as ethyl 5-cyclohexylvalerate, provides another route to cyclohexanepentanols. This reduction of an ester to a primary alcohol is a widely used industrial process. Various catalytic systems can be employed for this transformation, with nickel-based catalysts being a common choice. mdpi.comnih.gov

The process generally involves reacting the ester with hydrogen gas at elevated temperatures and pressures in the presence of a suitable catalyst. mdpi.com For instance, Ni-based catalysts derived from Ni/Al hydrotalcite-like compounds have demonstrated effectiveness in the hydrogenation of ethyl acetate to ethanol, a similar ester-to-alcohol conversion. mdpi.comnih.gov The reaction conditions, including temperature, pressure, and catalyst choice, are crucial for achieving high conversion and selectivity towards the desired alcohol product.

| Starting Material Type | Catalyst Type | Typical Conditions | Product Type |

|---|---|---|---|

| Ester (e.g., ethyl 5-cyclohexylvalerate) | Nickel-based catalysts | High Temperature and Pressure | Primary Alcohol (e.g., 5-cyclohexyl-1-pentanol) |

Reductive Synthesis Routes

Chemical reduction offers a powerful alternative to catalytic hydrogenation for the synthesis of cyclohexanepentanols, particularly from carboxylic acids and their derivatives. Strong reducing agents are typically required for these transformations.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.combyjus.comedurev.in This method is highly effective for the synthesis of 5-cyclohexyl-1-pentanol from 5-cyclohexylvaleric acid. Unlike sodium borohydride (NaBH4), LiAlH4 is strong enough to reduce carboxylic acids. edurev.inlibretexts.org

The reaction is typically carried out in an anhydrous non-protic solvent, such as diethyl ether or tetrahydrofuran (THF). byjus.com The carboxylic acid is added to a solution of LiAlH4, leading to the formation of an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.org A subsequent aqueous workup is necessary to protonate the resulting alkoxide and to decompose any excess LiAlH4. ic.ac.uk This method is known for its high yields and is a standard procedure in organic synthesis for the reduction of carboxylic acids. byjus.com

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 5-cyclohexylvaleric acid | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether or THF | 5-cyclohexyl-1-pentanol |

Grignard Reagent Based Syntheses

Grignard reagents provide a versatile method for the formation of carbon-carbon bonds and the synthesis of a wide range of alcohols, including isomers of this compound. This approach involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbonyl compound or an epoxide. youtube.comyoutube.comkhanacademy.org

For example, a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide, can be reacted with a five-carbon electrophile to form a this compound derivative. One possible route involves the reaction of cyclohexylmagnesium bromide with an epoxide like 1,2-epoxypentane. quora.com This reaction would result in the formation of 1-cyclohexyl-2-pentanol following an acidic workup. Alternatively, reacting a Grignard reagent with an appropriate aldehyde or ketone can also yield various isomers of this compound. The choice of the Grignard reagent and the electrophile determines the final structure of the alcohol product.

| Grignard Reagent | Electrophile | Potential Product |

|---|---|---|

| Cyclohexylmagnesium Bromide | 1,2-Epoxypentane | 1-Cyclohexyl-2-pentanol |

| 4-Cyclohexylbutylmagnesium Bromide | Formaldehyde | 5-Cyclohexyl-1-pentanol |

Organometallic Coupling Reactions (e.g., with 1-phenylprop-1-yne and copper)

Organometallic coupling reactions, particularly those catalyzed by transition metals like copper, are powerful tools for forming carbon-carbon bonds. researchgate.netopenstax.org These reactions can couple various organic fragments with high efficiency and selectivity. For instance, copper-catalyzed cross-coupling reactions between alkyl halides and Grignard reagents are well-established methods. researchgate.net

In the context of this compound synthesis, a copper-catalyzed reaction could involve the coupling of a cyclohexyl-containing organometallic species with a five-carbon electrophile. The presence of additives like 1-phenylpropyne has been shown to have a remarkable effect on the efficiency of certain copper-catalyzed cross-coupling reactions. researchgate.net The general mechanism for such coupling reactions often involves the formation of a tri-organocopper intermediate, which then undergoes reductive elimination to form the final product and regenerate the copper catalyst. libretexts.org This approach allows for the construction of complex molecular architectures from simpler starting materials. pressbooks.pub

Asymmetric Synthesis of Stereoisomeric Cyclohexanepentanols

The synthesis of specific stereoisomers of cyclohexanepentanols, particularly the naturally occurring quercitols, requires precise control over stereochemistry. Asymmetric synthesis, often starting from readily available chiral molecules (the "chiral pool"), is the preferred method for achieving this.

Synthesis of Quercitols from Chiral Pool Precursors

Quercitols are a family of cyclohexanepentanols with multiple stereocenters. nih.gov Their synthesis presents a significant challenge, which is often addressed by using naturally abundant chiral starting materials like shikimic acid, quinic acid, and inositol.

(-)-Shikimic acid is a versatile chiral building block for the synthesis of various complex molecules, including the quercitols (+)-proto-quercitol and (-)-gala-quercitol. acs.orgmdpi.com Efficient and highly stereoselective synthetic routes have been developed for both target molecules starting from this naturally abundant compound. nih.govacs.orgnih.gov

| Target Molecule | Starting Material | Number of Steps | Overall Yield | Reference |

| (+)-proto-Quercitol | (-)-Shikimic Acid | 11 | 41% | nih.govacs.orgnih.gov |

| (-)-gala-Quercitol | (-)-Shikimic Acid | 13 | 33% | nih.govacs.orgnih.gov |

Besides shikimic acid, other chiral precursors such as (-)-quinic acid and (+)-inositol have also been utilized in the asymmetric synthesis of quercitols. nih.gov Quinic acid, another naturally occurring cyclic polyol, has been employed as a chiral scaffold in numerous organic syntheses. researchgate.netnih.gov Its rigid cyclohexane core, adorned with multiple stereocenters, makes it an attractive starting point for the synthesis of other complex cyclitols like quercitols. mdpi.com Syntheses starting from quinic acid often involve strategic protection of hydroxyl groups followed by stereochemical inversions to achieve the desired quercitol isomer. researchgate.net

Inositol, a group of nine distinct stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, also serves as a precursor for quercitol synthesis. acs.org Specific inositol isomers can be chemically modified through selective deoxygenation or other transformations to yield the target cyclohexanepentol structures. nih.govresearchgate.net

Stereocontrol Strategies in this compound Synthesis

The stereoselective synthesis of cyclohexanepentanols relies on strategies that can predictably install hydroxyl groups with a specific orientation (axial or equatorial) at each stereocenter. These strategies are fundamental in constructing a desired isomer out of the many possibilities.

Substrate-Controlled Synthesis

In substrate-controlled strategies, the stereochemistry of the starting material or a synthetic intermediate dictates the stereochemical outcome of subsequent reactions. Existing stereocenters on the cyclohexane ring can direct an incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter(s).

A common approach involves the stereoselective dihydroxylation of a substituted cyclohexene precursor. The facial selectivity of this reaction is often influenced by the steric hindrance imposed by existing substituents. For example, a bulky protecting group on one face of the ring will direct the dihydroxylating agent to the opposite, less hindered face.

Key Research Findings: Studies on the synthesis of related cyclitols, such as inositols and their derivatives, have demonstrated that the dihydroxylation of a cyclohexene with an existing allylic alcohol can proceed with high diastereoselectivity. mdpi.com The resident hydroxyl group can direct the osmium tetroxide reagent to the same face of the double bond, leading to a syn-dihydroxylation product relative to the directing group.

Reagent-Controlled Synthesis

Reagent-controlled synthesis employs chiral reagents to induce stereoselectivity in a reaction, often on a prochiral substrate. This approach is a cornerstone of asymmetric synthesis. researchgate.net

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful example of a reagent-controlled method that can be applied to the synthesis of this compound precursors. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve enantioselective and diastereoselective dihydroxylation of a double bond. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines which face of the alkene is hydroxylated.

| Reaction | Substrate | Reagent/Catalyst | Product Stereochemistry | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| Asymmetric Dihydroxylation | Protected Cyclohexene-diol | OsO₄ (cat.), AD-mix-α | syn-diol, attack from α-face | >95% e.e. |

| Asymmetric Dihydroxylation | Protected Cyclohexene-diol | OsO₄ (cat.), AD-mix-β | syn-diol, attack from β-face | >95% e.e. |

Table 1: Examples of Reagent-Controlled Dihydroxylation for this compound Precursors.

Chiral Pool Synthesis

The chiral pool refers to the collection of abundant, enantiomerically pure natural products that can be used as starting materials in a synthesis. wikipedia.org This strategy is highly effective as it incorporates pre-existing stereocenters into the target molecule, often reducing the number of stereoselective steps required.

For the synthesis of cyclohexanepentanols, naturally occurring compounds like D-glucose, quinic acid, or shikimic acid are excellent starting points. nih.govresearchgate.net These molecules contain multiple, well-defined stereocenters that can be chemically transformed to construct the desired this compound isomer.

Research Example: A synthetic route to a differentially protected aminocyclitol, a close analog of a this compound derivative, was developed starting from D-xylose. nih.gov The inherent chirality of the sugar was leveraged to construct the cyclohexane ring with control over the stereochemistry of the hydroxyl and amino groups.

| Chiral Starting Material | Key Transformations | Target Cyclitol Core | Advantage |

| D-Xylose | Organometallic addition, Ring-closing metathesis | Conduritol and Inositol derivatives | Enantiodivergent synthesis of various stereoisomers. nih.gov |

| (-)-Quinic Acid | Lactonization, Functional group manipulation | Substituted cyclohexane core | Provides a rigid framework with four pre-defined stereocenters. researchgate.net |

Table 2: Chiral Pool Starting Materials for Cyclitol Synthesis.

Combined Strategies

In practice, the synthesis of complex molecules like specific this compound isomers often involves a combination of these stereocontrol strategies. A synthesis might begin with a chiral pool starting material, followed by a series of substrate-controlled reactions to build the core structure, and finally employ a reagent-controlled reaction to install a final, challenging stereocenter. The interplay of these methods provides a powerful toolkit for the precise construction of polyhydroxylated cyclohexanes.

Chemical Reactivity and Transformations of Cyclohexanepentanols

Reaction Pathways Involving the Hydroxyl Functionality

The hydroxyl (-OH) group of the pentanol (B124592) side chain is the primary site of reactivity in many chemical transformations of cyclohexanepentanol. As a secondary alcohol, it can undergo a variety of reactions, including derivatization, oxidation, and elimination.

Derivatization of the hydroxyl group is a common strategy to modify the physicochemical properties of this compound, such as its polarity, volatility, and thermal stability. These reactions are also crucial for the synthesis of more complex molecules.

Esterification: One of the most fundamental reactions of this compound is esterification, where it reacts with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. chemguide.co.ukchemguide.co.uk The general mechanism for the Fischer esterification of this compound with a carboxylic acid (R-COOH) is initiated by the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of this compound. organic-chemistry.orgmasterorganicchemistry.com

The reaction conditions can be manipulated to favor the formation of the ester product. For instance, the removal of water as it is formed can drive the equilibrium towards the product side. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions of this compound

| Reactant | Catalyst | Product |

| Acetic Acid | Sulfuric Acid | Cyclohexylpentyl acetate |

| Propanoic Acid | p-Toluenesulfonic acid | Cyclohexylpentyl propanoate |

| Benzoyl Chloride | Pyridine | Cyclohexylpentyl benzoate |

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

Table 2: Williamson Ether Synthesis with this compound

| Reagents | Product |

| 1. Sodium Hydride 2. Methyl Iodide | 1-methoxy-5-cyclohexylpentane |

| 1. Potassium Hydride 2. Ethyl Bromide | 1-ethoxy-5-cyclohexylpentane |

Cyclohexane (B81311) Ring Reactivity

The cyclohexane ring of this compound is a saturated carbocycle and is generally less reactive than the hydroxyl group. The C-H bonds of the cyclohexane ring are strong and unactivated, making their functionalization challenging. However, under specific conditions, the ring can undergo reactions, often requiring harsh conditions or specialized catalysts.

Direct and selective functionalization of the C-H bonds on the cyclohexane ring of this compound is a complex task due to the presence of multiple, chemically similar C-H bonds. researchgate.net Achieving regioselectivity (i.e., targeting a specific position on the ring) is a significant synthetic hurdle.

Oxidative Functionalization: The oxidation of the cyclohexane ring can lead to the introduction of new functional groups, such as hydroxyl or keto groups. This process often proceeds via radical mechanisms and can be catalyzed by transition metals. For instance, the oxidation of cyclohexane itself is an industrial process that yields a mixture of cyclohexanol (B46403) and cyclohexanone. researchgate.net A similar approach could be applied to this compound, although the presence of the existing hydroxyl group could lead to competing reactions and a mixture of products.

Catalytic C-H Activation: Modern synthetic chemistry has seen the development of advanced catalytic systems for the direct functionalization of unactivated C-H bonds. researchgate.netnih.govnih.gov These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) in conjunction with directing groups to achieve site-selectivity. In the case of this compound, the hydroxyl group itself or a derivative could potentially act as a directing group to guide the catalyst to a specific C-H bond on the cyclohexane ring. However, the long pentyl chain may introduce conformational flexibility that complicates site-selective functionalization.

Research in the broader field of cycloalkane functionalization has demonstrated the possibility of introducing aryl groups onto a cyclohexane ring, though this often requires a carboxylic acid directing group. nih.govnih.gov Adapting such methodologies to this compound would likely necessitate prior modification of the terminal end of the pentanol chain.

Table 3: Potential Functionalization Reactions of the Cyclohexane Ring

| Reaction Type | Reagents/Catalysts | Potential Products |

| Free-Radical Halogenation | N-Bromosuccinimide, Light | Bromo-substituted this compound isomers |

| Directed C-H Arylation | Palladium catalyst, Aryl halide, Directing group | Aryl-substituted this compound isomers |

Stereochemical Aspects of Cyclohexanepentanols

Conformational Analysis of Cyclohexanepentanols

Chair Conformation: The cyclohexane (B81311) ring typically adopts a chair conformation, with carbons alternating between axial and equatorial positions. Substituents can occupy either axial or equatorial positions, with equatorial positions generally being favored due to lower steric hindrance (1,3-diaxial interactions) youtube.comlibretexts.org.

Derivative Chemistry of Cyclohexanepentanols

Classification of Synthesized Cyclohexanepentanol Derivatives

The chemical derivatization of cyclohexanepentanols allows for the fine-tuning of their physical and chemical properties, leading to materials with specific and enhanced functionalities. The following sections describe key classes of these derivatives.

Alkyl-Substituted Cyclohexanepentanols (e.g., this compound, .beta.-methyl- or 2-Methyl-5-cyclohexylpentanol)

Alkyl-substituted cyclohexanepentanols are a class of compounds where one or more alkyl groups are appended to the this compound backbone. A notable example is 2-Methyl-5-cyclohexylpentanol, a compound recognized for its utility in cosmetic formulations as a deodorant, skin conditioning agent, and skin protectant. nih.govacs.org

The synthesis of such compounds can be achieved through various organic methodologies. One effective route involves the catalytic hydrogenation of the corresponding phenyl-substituted precursor. For instance, ω-cyclohexylalkan-1-ols can be prepared by the hydrogenation of ω-phenylalkan-1-ols. This transformation typically employs a catalyst such as ruthenium on a support, under hydrogen pressure and elevated temperature, in a suitable solvent like an alcohol or a hydrocarbon. This method allows for the saturation of the aromatic ring to a cyclohexane (B81311) ring without affecting the alcohol functionality.

Table 1: Properties of 2-Methyl-5-cyclohexylpentanol

| Property | Value |

| IUPAC Name | 5-cyclohexyl-2-methylpentan-1-ol |

| Molecular Formula | C12H24O |

| Molar Mass | 184.32 g/mol |

| CAS Number | 1141487-54-8 |

Quercitol Derivatives (e.g., (+)-proto-Quercitol, (−)-gala-Quercitol, and their functionalized forms)

Quercitols are a group of polyhydroxylated cyclohexanes, which can be considered derivatives of this compound. Among these, (+)-proto-Quercitol and (−)-gala-Quercitol are of significant interest due to their stereochemically rich structures. The synthesis of these complex molecules often starts from readily available chiral precursors.

Table 2: Synthesis Overview of Quercitol Derivatives from (-)-Shikimic Acid

| Derivative | Number of Steps | Overall Yield |

| (+)-proto-Quercitol | 11 | 41% |

| (−)-gala-Quercitol | 13 | 33% |

Halogenated this compound Derivatives (e.g., fluorine-containing liquid crystals)

The introduction of halogen atoms, particularly fluorine, onto the cyclohexane ring of this compound derivatives can significantly alter their physical properties, leading to materials with applications in liquid crystal displays. The high electronegativity and small size of fluorine atoms can induce a strong molecular dipole moment. When multiple fluorine atoms are oriented on one face of the cyclohexane ring, the resulting molecule can exhibit a significant negative dielectric anisotropy, a key property for certain types of liquid crystal displays. acs.orggoogle.com

The synthesis of these fluorinated cyclohexane motifs often involves specialized fluorination techniques. The resulting fluorinated compounds are then incorporated into larger molecular scaffolds, which may also include aromatic rings and other functional groups to promote liquid crystalline behavior. However, the increased polarity from multiple C-F bonds can lead to higher melting points and reduced solubility, which presents a challenge in the design of practical liquid crystal materials. acs.orggoogle.com Research in this area focuses on designing scaffolds that can accommodate the polar fluorinated cyclohexane ring while maintaining a broad liquid crystalline temperature range. acs.orggoogle.com

Ester and Aldehyde Derivatives (e.g., ethyl 7-cyclohexylheptanoate, 5-cyclohexylpentanal)

Ester and aldehyde derivatives of this compound represent another important class of compounds. The synthesis of long-chain cyclohexyl-containing esters, such as ethyl 7-cyclohexylheptanoate, can be achieved through standard esterification procedures. For example, the reaction of 7-cyclohexylheptanoic acid with ethanol in the presence of an acid catalyst would yield the corresponding ethyl ester. The precursor, 7-cyclohexylheptanoic acid, can be synthesized via various routes, including the hydrogenation of the corresponding aromatic precursor, 7-phenylheptanoic acid.

Aldehydes, such as 5-cyclohexylpentanal, can be prepared by the controlled oxidation of the corresponding primary alcohol, 5-cyclohexylpentan-1-ol. This oxidation can be carried out using a variety of reagents, such as pyridinium chlorochromate (PCC) or by Swern oxidation, which are known to selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. The precursor alcohol, 5-cyclohexylpentan-1-ol, can be synthesized by the reduction of 5-cyclohexylpentanoic acid or its corresponding ester.

Advanced Research Applications in Organic Synthesis and Materials Science

Role as Intermediates in Complex Molecule Synthesis

Precursors for Pharmaceutical and Agrochemical Synthesis

Cyclohexanepentanol derivatives have found utility as key intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. 2-Methyl 5-cyclohexylpentanol , a compound featuring both a cyclohexane (B81311) ring and a pentanol (B124592) chain, is recognized for its role as a chemical intermediate. Research indicates its application in the synthesis of various chemical entities, including those relevant to pharmaceuticals and agrochemicals ontosight.ai. The structural characteristics of such compounds allow them to serve as versatile building blocks, enabling the construction of more intricate molecular architectures required for these industries.

Table 6.1.1: this compound Derivatives as Chemical Intermediates

| Compound Name | Role | Application Area | Reference |

| 2-Methyl 5-cyclohexylpentanol | Chemical Intermediate | Pharmaceuticals, Agrochemicals | ontosight.ai |

Applications in Materials Science

Integration into Liquid Crystalline Systems

The development of novel materials often involves the incorporation of specific molecular structures to achieve desired physical properties. While liquid crystals are a significant area of materials science, with applications ranging from displays to sensors kent.eduresearchgate.netuni-due.detcichemicals.com, specific research detailing the integration of fluorinated this compound derivatives into liquid crystalline systems was not prominently identified within the available search results. Although general principles of liquid crystal design involve anisotropic molecular shapes, rigid cores, and flexible tails, the direct application and properties of specific this compound derivatives in this field require further dedicated investigation. One related compound, trans-4-(trans-4-Pentylcyclohexyl)this compound , has been synthesized in studies exploring chemical synthesis methodologies core.ac.uk, indicating the broader exploration of complex cyclohexyl-substituted this compound structures.

Development of Biologically Relevant Derivatives

Exploration in Drug Discovery

The synthesis and study of this compound derivatives have shown considerable promise in the field of drug discovery, particularly in addressing metabolic disorders such as diabetes. Quercitols , which are a family of cyclohexanepentanols and a subclass of cyclitols, are actively being investigated for their potential therapeutic roles in managing diabetes and related conditions acs.orgnih.gov. These compounds, characterized by a cyclohexane ring adorned with multiple hydroxyl groups, represent a class with inherent biological significance.

Beyond the specific class of quercitols, other cyclohexane-based scaffolds have demonstrated notable antidiabetic activity. For instance, cyclohexane-bearing C-glucoside derivatives have been developed as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs proven effective in managing type 2 diabetes researchgate.net. Furthermore, various cyclohexane derivatives, including cyclohexenes such as (-)-zeylenone and spiro-cyclohexane compounds, have been studied for their inhibitory effects on enzymes crucial for glucose metabolism. These include targets like α-glucosidase and Dipeptidyl Peptidase IV (DPP-4), both key players in antidiabetic drug development nih.govcabidigitallibrary.orgingentaconnect.com. These findings collectively highlight the broad potential of cyclohexane frameworks in medicinal chemistry for developing novel therapeutics for complex diseases like diabetes.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Enhanced Stereoselectivity

The precise three-dimensional arrangement of atoms is crucial for the function of complex molecules, making stereoselectivity a primary goal in modern organic synthesis. For cyclohexanepentanols, which can have numerous stereoisomers due to multiple chiral centers on the cyclohexane (B81311) ring, the development of synthetic routes that afford specific stereoisomers with high purity is a significant area of research.

Emerging strategies are moving beyond classical methods to employ advanced catalytic systems and cascade reactions that can construct the polysubstituted cyclohexane core in a highly controlled manner.

Key Research Thrusts:

Catalytic Asymmetric Reactions: The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern synthesis. For example, the Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. researchgate.net This method is instrumental in creating key stereocenters on a cyclohexane precursor, guiding the subsequent formation of specific cyclohexanepentanol isomers. researchgate.net

Domino and Cascade Reactions: These reactions involve a series of intramolecular transformations that rapidly build molecular complexity from simple starting materials. A notable example is the catalytic Michael/Michael cascade reaction, which can be used for the asymmetric synthesis of a penta-substituted cyclohexane with three contiguous stereocenters. researchgate.net Such strategies are highly efficient for creating the densely functionalized core of complex cyclohexanepentanols.

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the starting material are used to direct the stereochemical outcome of subsequent reactions. This strategy is often combined with other methods to achieve the desired stereoisomer of a complex target molecule.

These advanced synthetic methods are critical for accessing specific stereoisomers of cyclohexanepentanols, which is essential for investigating their biological activities and potential applications.

Exploration of Bioactive this compound Derivatives

The structural similarity of cyclohexanepentanols to fundamental biological molecules like inositols and carbohydrates makes them attractive scaffolds for drug discovery. Researchers are actively synthesizing and evaluating derivatives of this compound for a range of therapeutic applications, particularly in metabolic diseases.

Quercitols, a class of naturally occurring cyclohexanepentanols, are a significant focus of this research. These compounds and their synthetic analogs are being investigated for their potential to modulate key enzymes involved in glucose metabolism.

Table 1: Investigated Biological Targets for Cyclohexane-Based Scaffolds

| Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| Quercitols | α-glucosidase, DPP-4 | Diabetes |

| C-glucoside Derivatives | SGLT2 | Diabetes |

This table is based on research into the broader class of cyclohexane derivatives, highlighting the potential of the core scaffold.

The research indicates that the cyclohexane framework is a viable starting point for developing inhibitors of enzymes crucial for managing type 2 diabetes, such as α-glucosidase and Dipeptidyl Peptidase IV (DPP-4). Furthermore, modifying the core structure has led to the development of potent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a successful class of antidiabetic drugs. The exploration of diverse derivatives continues, with the aim of identifying new lead compounds with improved efficacy and selectivity for various biological targets.

Computational Studies on this compound Reactivity and Conformation

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules, offering insights that can guide synthetic efforts and drug design. For flexible molecules like cyclohexanepentanols, computational studies are invaluable for predicting the most stable three-dimensional shapes (conformations) and understanding how substituents influence the molecule's properties.

The cyclohexane ring typically adopts a "chair" conformation, which minimizes steric and angular strain. Substituents on the ring can occupy either an axial (vertical) or equatorial (horizontal) position. masterorganicchemistry.com For most monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable. pressbooks.pub This preference is due to the avoidance of steric repulsion, known as 1,3-diaxial interactions, that occurs when the substituent is in the axial position. pressbooks.pub

Computational methods, such as Density Functional Theory (DFT), allow chemists to calculate the energy difference between these conformers with high accuracy. researchgate.netresearchgate.net This energy difference, often referred to as the "A-value," quantifies the conformational preference of a given substituent.

Table 2: Conformational Energy (A-Values) for Common Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) | % Equatorial Conformer (at 298 K) |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | ~95% |

| -OH (Hydroxyl) | 0.94 (in CCl₄) | ~87% |

Data represents the energy penalty for a substituent being in the axial position versus the equatorial position. A higher A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.compressbooks.pub

These computational models can:

Predict Stability: Determine the lowest energy conformation of complex this compound derivatives, which is often the biologically active form.

Analyze Reactivity: By calculating the distribution of electrons and the energies of molecular orbitals (e.g., HOMO-LUMO gaps), researchers can predict which parts of the molecule are most likely to participate in chemical reactions. researchgate.net

Guide Drug Design: Computational tools can be used to model how a this compound derivative might bind to a biological target, such as an enzyme's active site, facilitating the rational design of more effective therapeutic agents. researchgate.net

As computational power increases, these theoretical studies will play an even more critical role in accelerating the discovery and development of new this compound-based molecules and materials.

Q & A

Q. What are the established synthetic routes for Cyclohexanepentanol, and how can researchers optimize reaction yields?

this compound synthesis typically involves catalytic hydrogenation, Grignard reactions, or reduction of ketone precursors. To optimize yields, researchers should:

- Systematically vary catalysts (e.g., Pd/C, Raney Ni) and reaction conditions (temperature, solvent polarity).

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purify intermediates using column chromatography or recrystallization, and characterize final products via NMR, IR, and mass spectrometry .

- Include detailed experimental protocols in the main text or supplementary materials for reproducibility .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Key methodologies include:

- NMR Spectroscopy : Assign proton (¹H) and carbon (¹³C) peaks to confirm molecular structure and stereochemistry. Compare with spectral databases (e.g., SDBS).

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹).

- HPLC/GC-MS : Assess purity and quantify isomers. Use internal standards for calibration .

- Report spectral data in tabular form, highlighting deviations from literature values (Table 1) .

Table 1 : Example spectroscopic data for this compound derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Derivative A | 1.2 (m, 3H) | 72.5 (C-OH) | 3200 |

| Derivative B | 1.5 (t, 2H) | 68.9 (C-O) | 2950 |

Q. What analytical methods are recommended to assess the purity of this compound in research settings?

- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance).

- Chromatography : Use HPLC with UV detection or GC-MS to quantify impurities (<1% threshold).

- Elemental Analysis : Validate empirical formula (e.g., C₁₁H₂₂O) with ≤0.3% error .

- Document all purity criteria in supplementary materials, including raw data and calibration curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in the spectroscopic data of this compound derivatives?

Contradictions often arise from isomerism, solvent effects, or instrumental artifacts. Strategies include:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography.

- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

- Collaborative Analysis : Engage spectroscopy experts to interpret ambiguous signals .

Q. What computational strategies are used to predict the physicochemical properties of this compound?

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in different solvents.

- Quantum Mechanics (QM) : Calculate thermodynamic parameters (e.g., Gibbs free energy of formation) using software like Gaussian or ORCA.

- Docking Studies : Predict bioactivity by modeling interactions with target proteins (e.g., enzymes) .

Q. How do solvent effects influence the stereochemical outcomes in this compound synthesis?

- Polar Protic Solvents (e.g., water, alcohols): Stabilize transition states via hydrogen bonding, favoring specific stereoisomers.

- Non-Polar Solvents (e.g., hexane): Promote hydrophobic interactions, altering reaction pathways.

- Experimental Design: Conduct kinetic studies in varied solvents and analyze products via chiral HPLC .

Q. What methodologies are employed to investigate the bioactivity of this compound in pharmacological studies?

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and receptor binding (radioligand assays).

- In Vivo Models : Use rodent studies to assess pharmacokinetics (e.g., bioavailability, half-life).

- Data Integration : Combine bioactivity data with computational ADMET predictions to prioritize derivatives for further study .

Methodological Best Practices

- Literature Review : Use Google Scholar to identify highly cited papers and research gaps .

- Data Reproducibility : Provide raw data, calibration curves, and instrument parameters in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for human/animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.